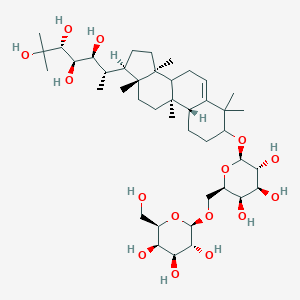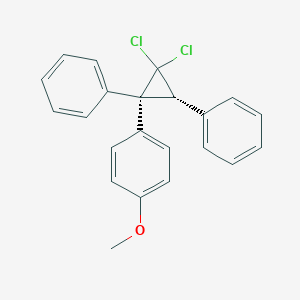
1,1-Dichloro-2,3-diphenyl-2-(4-methoxyphenyl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-2,3-diphenyl-2-(4-methoxyphenyl)cyclopropane, also known as o,p'-DDD, is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. It is a derivative of the pesticide DDT and has been found to have a variety of interesting properties that make it a useful tool for investigating a range of biological and physiological processes.
Mechanism Of Action
The mechanism of action of 1,1-Dichloro-2,3-diphenyl-2-(4-methoxyphenyl)cyclopropane'-DDD is not fully understood, but it is believed to involve the inhibition of enzymes involved in steroid hormone biosynthesis. Specifically, it has been shown to inhibit the activity of the enzyme 3β-hydroxysteroid dehydrogenase, which is involved in the production of testosterone and other steroid hormones.
Biochemical And Physiological Effects
O,p'-DDD has a range of biochemical and physiological effects, including anti-cancer activity, endocrine disruption, and reproductive toxicity. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth and proliferation of cancer cells. It has also been shown to disrupt endocrine function by inhibiting the production of steroid hormones, which can lead to a range of reproductive and developmental effects.
Advantages And Limitations For Lab Experiments
O,p'-DDD has a number of advantages for use in laboratory experiments, including its potent anti-cancer activity, its ability to disrupt endocrine function, and its relatively low toxicity. However, it also has some limitations, including its potential for non-specific effects and its relatively complex synthesis method.
Future Directions
There are a number of future directions for research on 1,1-Dichloro-2,3-diphenyl-2-(4-methoxyphenyl)cyclopropane'-DDD, including investigations of its potential as a cancer therapy, its effects on other physiological processes such as metabolism and immune function, and its potential as a tool for studying endocrine disruption and reproductive biology. Additionally, further research is needed to better understand the mechanism of action of 1,1-Dichloro-2,3-diphenyl-2-(4-methoxyphenyl)cyclopropane'-DDD, and to develop more efficient synthesis methods for this compound.
Synthesis Methods
The synthesis of 1,1-Dichloro-2,3-diphenyl-2-(4-methoxyphenyl)cyclopropane'-DDD involves the reaction of 2,4-dichlorobenzophenone with 4-methoxybenzylmagnesium bromide, followed by the addition of phenylmagnesium bromide. The resulting product is then treated with hydrochloric acid to yield the final compound.
Scientific Research Applications
O,p'-DDD has been used in a wide range of scientific research applications, including studies of cancer, endocrine disruption, and reproductive biology. It has been found to have potent anti-cancer activity, particularly against breast, ovarian, and prostate cancers. It has also been shown to disrupt endocrine function by inhibiting the production of steroid hormones such as testosterone and estrogen.
properties
CAS RN |
131544-74-6 |
|---|---|
Product Name |
1,1-Dichloro-2,3-diphenyl-2-(4-methoxyphenyl)cyclopropane |
Molecular Formula |
C22H18Cl2O |
Molecular Weight |
369.3 g/mol |
IUPAC Name |
1-[(1S,3R)-2,2-dichloro-1,3-diphenylcyclopropyl]-4-methoxybenzene |
InChI |
InChI=1S/C22H18Cl2O/c1-25-19-14-12-18(13-15-19)21(17-10-6-3-7-11-17)20(22(21,23)24)16-8-4-2-5-9-16/h2-15,20H,1H3/t20-,21+/m1/s1 |
InChI Key |
ZYRUTUIIYQZZOH-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@]2([C@H](C2(Cl)Cl)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES |
COC1=CC=C(C=C1)C2(C(C2(Cl)Cl)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C(C2(Cl)Cl)C3=CC=CC=C3)C4=CC=CC=C4 |
synonyms |
1,1-DDMPC 1,1-dichloro-2,3-diphenyl-2-(4-methoxyphenyl)cyclopropane 1,1-dichloro-2-(4-methoxyphenyl)-2,3-diphenylcyclopropane cis-1,1-dichloro-2,3-diphenyl-2-(4-methoxyphenyl)cyclopropane DCMP-diPhCP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



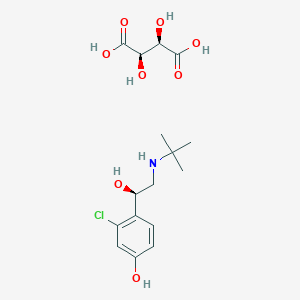
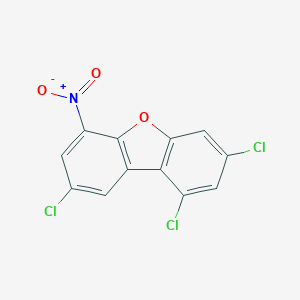
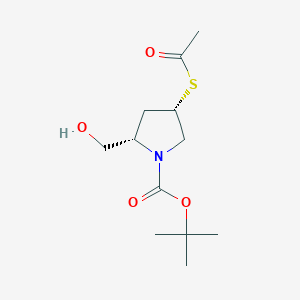
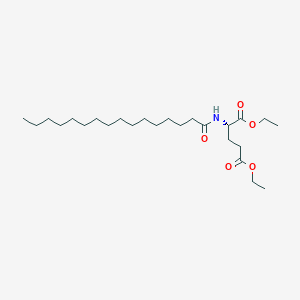
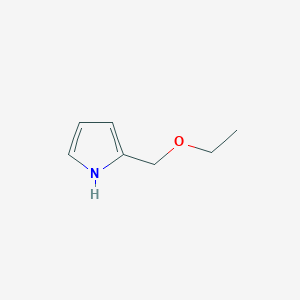
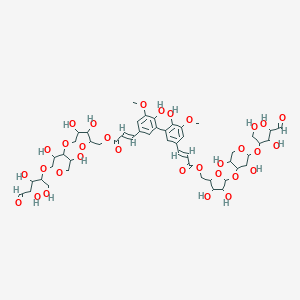
![2,2-Bis[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone](/img/structure/B140400.png)
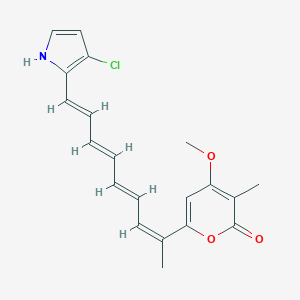
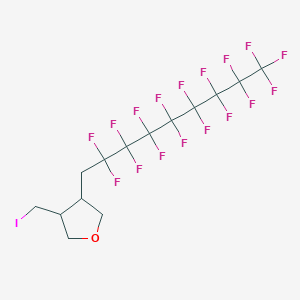
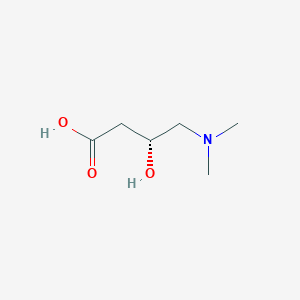
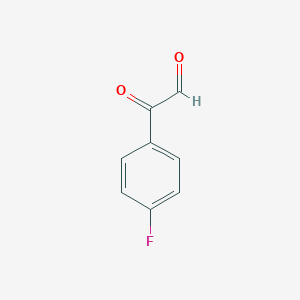
![ethyl 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B140405.png)
![(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B140412.png)
